3-Iodo-5-methylpyrazin-2-amine
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Overview
Description
3-Iodo-5-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of iodine and methyl groups on the pyrazine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylpyrazin-2-amine typically involves the iodination of 5-methylpyrazin-2-amine. One common method is the reaction of 5-methylpyrazin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol under atmospheric pressure.
Major Products Formed
Substitution: Formation of 3-substituted-5-methylpyrazin-2-amines.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-methylpyrazin-2-amine.
Scientific Research Applications
3-Iodo-5-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylpyrazin-2-amine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the iodine atom may enhance its ability to form halogen bonds with biological targets, potentially affecting enzyme activity or receptor binding. Further research is needed to fully understand its molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
- 3-Chloro-5-iodopyrazin-2-amine
Comparison
3-Iodo-5-methylpyrazin-2-amine is unique due to the specific positioning of the iodine and methyl groups on the pyrazine ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of an additional methyl group in 3-Iodo-2,5-dimethylpyrazine may result in different steric and electronic effects, potentially altering its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
3-iodo-5-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZAFJTKOYPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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